tert-Butyl 2-(chlorocarbonyl)-1H-pyrrole-1-carboxylate
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Overview
Description
tert-Butyl 2-(chlorocarbonyl)-1H-pyrrole-1-carboxylate: is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a tert-butyl ester group and a chlorocarbonyl group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(chlorocarbonyl)-1H-pyrrole-1-carboxylate typically involves the reaction of 2-(chlorocarbonyl)-1H-pyrrole-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorocarbonyl group. The reaction mixture is usually stirred at room temperature for several hours until the formation of the desired product is complete .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(chlorocarbonyl)-1H-pyrrole-1-carboxylate can undergo oxidation reactions to form corresponding pyrrole derivatives with oxidized functional groups.
Reduction: The compound can be reduced to form tert-butyl 2-(hydroxymethyl)-1H-pyrrole-1-carboxylate using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products:
- Oxidation: Oxidized pyrrole derivatives.
- Reduction: tert-Butyl 2-(hydroxymethyl)-1H-pyrrole-1-carboxylate.
- Substitution: Amides or esters depending on the nucleophile used .
Scientific Research Applications
Chemistry: tert-Butyl 2-(chlorocarbonyl)-1H-pyrrole-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the reactivity and interactions of pyrrole derivatives with biological macromolecules. It can be employed in the design of enzyme inhibitors and other bioactive molecules .
Medicine: Its unique structure allows for the modification of its functional groups to enhance biological activity and selectivity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to impart specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(chlorocarbonyl)-1H-pyrrole-1-carboxylate involves its reactivity with nucleophiles and electrophiles. The chlorocarbonyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and stability .
Molecular Targets and Pathways: The compound can interact with enzymes and proteins, potentially inhibiting their activity by forming covalent bonds with nucleophilic residues. This interaction can disrupt biological pathways and processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- tert-Butyl 2-(2-chloro-1H-benzimidazol-1-yl)ethyl(methyl)carbamate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison: tert-Butyl 2-(chlorocarbonyl)-1H-pyrrole-1-carboxylate is unique due to the presence of both a chlorocarbonyl group and a tert-butyl ester group. This combination imparts distinct reactivity and stability compared to other similar compounds. The chlorocarbonyl group allows for versatile chemical modifications, while the tert-butyl ester group provides steric protection and influences the compound’s overall reactivity .
Properties
Molecular Formula |
C10H12ClNO3 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
tert-butyl 2-carbonochloridoylpyrrole-1-carboxylate |
InChI |
InChI=1S/C10H12ClNO3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h4-6H,1-3H3 |
InChI Key |
IVMDWJAKOUXNNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C(=O)Cl |
Origin of Product |
United States |
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